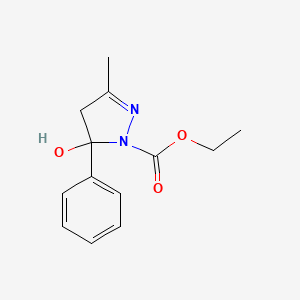

ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Description

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative featuring a hydroxyl group at position 5, a methyl group at position 3, and a phenyl substituent at position 5 of the dihydropyrazole ring. The ethyl carboxylate group at position 1 adds polarity and hydrogen-bonding capacity. This compound’s structure is stabilized by intramolecular hydrogen bonds and π–π interactions, as observed in analogous pyrazole derivatives . For example, the presence of the phenyl group enhances lipophilicity, while the hydroxyl and carboxylate groups facilitate intermolecular interactions critical for crystal packing and solubility .

Properties

IUPAC Name |

ethyl 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-18-12(16)15-13(17,9-10(2)14-15)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMUPARWXWVKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(CC(=N1)C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate has found applications in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is used in the development of new drugs, particularly in the treatment of diseases like cancer and infections.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses, depending on its specific application.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Hydrogen Bonding and Crystal Packing

- Target Compound vs. Pyridine Derivative : The pyridine-containing analog forms a 1D chain via O–H···O and O–H···N bonds, with π–π stacking distances of 3.7730 Å. The target compound likely exhibits similar interactions but with altered dihedral angles due to the ethyl carboxylate group instead of a pyridine ring.

- Carbothioamide Analogue : Replacing the carboxylate with a thioamide group introduces sulfur-mediated interactions (e.g., S···H), which are stronger than O-based bonds. This substitution could enhance metal-binding affinity, relevant in coordination chemistry.

Electronic and Reactivity Profiles

- The phenyl group at C5 increases electron delocalization, stabilizing the pyrazole ring .

- Ethyl Carboxylate vs. Thioamide : The carboxylate group is more polar and hydrophilic, whereas the thioamide is less polar but more nucleophilic. This difference impacts applications in drug design (e.g., bioavailability) or catalysis.

Biological Activity

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. The synthesis of this compound typically involves a multi-step reaction process, often starting from phenyl hydrazine and various carbonyl compounds.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory properties. A study evaluated a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Notably, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory activity compared to control groups, suggesting that structural modifications at the pyrazole scaffold can enhance therapeutic efficacy .

Table 1: Anti-inflammatory Activity of Ethyl Pyrazole Derivatives

| Compound Name | Activity Level |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Moderate |

| Control Group | Baseline Activity |

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and cell cycle arrest. In vitro studies have shown that certain pyrazole derivatives can significantly inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) while exhibiting low toxicity towards normal cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | 12.07 |

| HeLa | 38.44 | 10.50 |

| Normal Fibroblasts | 80.06 | N/A |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine release and modulate pathways such as NF-kB signaling.

- Cancer Cell Proliferation : It disrupts microtubule dynamics critical for cell division, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.